molecular formula C15H17N B12337260 3-(1-(P-tolyl)ethyl)aniline

3-(1-(P-tolyl)ethyl)aniline

Katalognummer: B12337260
Molekulargewicht: 211.30 g/mol
InChI-Schlüssel: QXPFCYYAIBUPET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-(P-tolyl)ethyl)aniline is an organic compound characterized by the presence of an aniline group substituted with a 1-(P-tolyl)ethyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(P-tolyl)ethyl)aniline typically involves the reaction of aniline with 1-(P-tolyl)ethyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon of the halide, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(1-(P-tolyl)ethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3-(1-(P-tolyl)ethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 3-(1-(P-tolyl)ethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structural context of the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-(1-(P-tolyl)ethyl)aniline is unique due to the presence of both the aniline and 1-(P-tolyl)ethyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity patterns not observed in simpler aniline derivatives .

Eigenschaften

Molekularformel

C15H17N

Molekulargewicht

211.30 g/mol

IUPAC-Name

3-[1-(4-methylphenyl)ethyl]aniline

InChI

InChI=1S/C15H17N/c1-11-6-8-13(9-7-11)12(2)14-4-3-5-15(16)10-14/h3-10,12H,16H2,1-2H3

InChI-Schlüssel

QXPFCYYAIBUPET-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(C)C2=CC(=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.